N-[2-(4-chlorophenyl)ethyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide
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Overview
Description
N-[2-(4-chlorophenyl)ethyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including a thiazole ring, an oxadiazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the oxadiazole and pyridine rings. The final step involves the coupling of these intermediates to form the target compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives .
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: Research focuses on its interactions with biological targets, including enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.
Materials Science: The compound’s unique properties make it a candidate for use in advanced materials, such as organic semiconductors and sensors.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with thiazole, oxadiazole, and pyridine rings. Examples include:
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
Uniqueness
N-[2-(4-chlorophenyl)ethyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H14ClN5O2S |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C19H14ClN5O2S/c20-14-3-1-12(2-4-14)5-10-22-17(26)19-23-15(11-28-19)18-24-16(25-27-18)13-6-8-21-9-7-13/h1-4,6-9,11H,5,10H2,(H,22,26) |
InChI Key |
VYFRMAVDEXLFPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=NC(=CS2)C3=NC(=NO3)C4=CC=NC=C4)Cl |
Origin of Product |
United States |
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